molecular formula C13H12BrN3O2S B2927042 5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-12-5

5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2927042
CAS No.: 2097868-12-5
M. Wt: 354.22
InChI Key: JCFKGKXZKGMZGZ-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The pyrrolidine ring is further functionalized with a thiophene-3-carbonyl moiety. This structure combines electron-withdrawing (bromine, thiophene-carbonyl) and electron-donating (ether linkage) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. While direct pharmacological data are unavailable, analogous brominated pyrimidines and thiophene derivatives are known for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKGKXZKGMZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that features a brominated pyrimidine ring linked to a thiophene and pyrrolidine moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H13BrN4O2S\text{C}_{13}\text{H}_{13}\text{BrN}_4\text{O}_2\text{S}

Key Features:

  • Brominated Pyrimidine Ring: Enhances biological activity through halogenation.
  • Thiophene Moiety: Contributes to the compound's electronic properties.
  • Pyrrolidine Linkage: Provides flexibility and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Pyrimidine derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating the antimicrobial activity of various pyrimidine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies:
    In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Activity Type Efficacy
5-BromothiazoleAntimicrobialModerate
2-MethylthiazoleAnticancerLow
5-Bromo-2-{[1-(thiophene-carbonyl)]}Antimicrobial/AnticancerHigh

Comparison with Similar Compounds

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
  • Structure : A pyrrolo[2,3-b]pyridine core with a bromine at position 5 and a pyridin-3-ylethynyl substituent at position 3.
  • Synthesis: Synthesized via Sonogashira coupling (75% yield) using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and 3-ethynylpyridine .
  • Key Differences : The ethynyl group introduces rigidity and π-conjugation, unlike the flexible thiophene-carbonyl-pyrrolidine substituent in the target compound.
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
  • Structure : Pyrimidine with bromine at position 5 and a 3-methoxypyrrolidine substituent at position 2.
  • Properties : Molecular weight = 258.12 g/mol; SMILES = COC1CCN(c2ncc(Br)cn2)C1 .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Pyridine derivative with a tert-butyl-protected pyrrolidine and dimethoxymethyl group.
  • Properties : Molecular weight = 455.33 g/mol; Catalog price = $220/g .
  • Key Differences : The bulky tert-butyl group increases steric hindrance, which may reduce binding affinity in biological systems compared to the thiophene-carbonyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Yield Key Features
Target Compound C₁₄H₁₃BrN₃O₂S 369.24 Thiophene-3-carbonyl pyrrolidinyloxy Not reported High π-conjugation, electron-withdrawing groups
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo... C₁₄H₉BrN₄ 329.16 Pyridin-3-ylethynyl 75% Rigid, planar structure
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine C₉H₁₂BrN₃O 258.12 Methoxy pyrrolidinyl Not reported Flexible, moderate electron donation
tert-Butyl 3-((5-bromo-pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₃O₃ 455.33 tert-Butyl-protected pyrrolidine Not reported High steric hindrance

Electronic and Pharmacological Implications

  • Bioactivity : Thiophene derivatives exhibit strong π-π stacking with biological targets, while brominated pyrimidines often act as kinase inhibitors. The combination in the target compound may synergize these effects .
  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization (e.g., coupling the pyrrolidine-thiophene moiety to pyrimidine), contrasting with simpler Sonogashira or Ullmann reactions used for analogs .

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